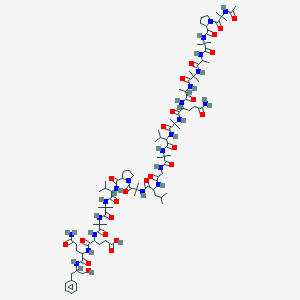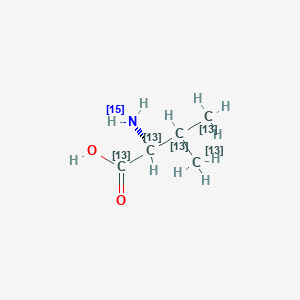
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (AMPT) is a thiosemicarbazone compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in cancer treatment. AMPT is a derivative of pyridine and is synthesized through a multi-step process involving the reaction of various chemical agents.
Wirkmechanismus
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone exerts its cytotoxic effects on cancer cells by inhibiting the enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis. By inhibiting RR, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone disrupts the production of nucleotides, which are the building blocks of DNA. This disruption ultimately leads to DNA damage and cell death.
Biochemical and physiological effects:
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the replication of viruses, making it a potential candidate for antiviral therapy.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also limitations to its use. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is toxic to both cancer and normal cells, which can make it difficult to use in experiments involving cell cultures. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research involving 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. One area of interest is the development of new synthetic methods for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that are more efficient and cost-effective. Another area of interest is the identification of new targets for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that could enhance its efficacy in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and its potential applications in other areas of medicine, such as antiviral therapy.
Synthesemethoden
The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone involves the reaction of 3-amino-4-methylpyridine-2-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. Research has shown that 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has cytotoxic effects on cancer cells, particularly in breast and prostate cancer. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
143621-37-8 |
|---|---|
Produktname |
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone |
Molekularformel |
C8H11N5S |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
[(E)-(3-amino-4-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H11N5S/c1-5-2-3-11-6(7(5)9)4-12-13-8(10)14/h2-4H,9H2,1H3,(H3,10,13,14)/b12-4+ |
InChI-Schlüssel |
FYAKAEANAJIHHV-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(=NC=C1)/C=N/NC(=S)N)N |
SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
Synonyme |
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone 3-AMPCT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)
